molecular formula C9H13N3O B2596932 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one CAS No. 1367709-65-6

5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Cat. No. B2596932
CAS RN: 1367709-65-6
M. Wt: 179.223
InChI Key: KBPXZNHKOGHCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is a heterocyclic compound that contains a pyrazole ring. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with a 3,5-dimethyl group and a pyrrolidin-2-one group .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is involved in the synthesis of various heterocyclic compounds, which are foundational in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. Such compounds are essential for developing lead molecules through one-pot multicomponent reactions using diverse catalysts, highlighting the importance of hybrid catalysts in the synthesis of heterocyclic scaffolds (Parmar, Vala, & Patel, 2023).

Drug Discovery and Biological Activity

The pyrrolidine ring, integral to this compound, is utilized extensively in drug discovery for treating human diseases. Its saturated scaffold aids in exploring the pharmacophore space, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage. This versatility makes it a valuable scaffold in medicinal chemistry, guiding the design of new compounds with diverse biological profiles (Li Petri et al., 2021).

Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold, closely related to the structure of interest, has shown considerable versatility in interacting with kinases via multiple binding modes, making it an essential scaffold in kinase inhibitor design. Its ability to form critical interactions in the kinase pocket underscores its significance in the development of kinase inhibitors, suggesting similar potential for compounds with the pyrazol-4-yl)pyrrolidin-2-one motif (Wenglowsky, 2013).

Antifungal Pharmacophores

Research into small molecules against Fusarium oxysporum illustrates the use of pyrazole derivatives, including the dimethyl-1H-pyrazole moiety, as efficient antifungal pharmacophores. The identification of common pharmacophore sites in these compounds provides insights into the structure-activity relationship and biological activity against pathogenic fungi, indicating a potential area of application for this compound (Kaddouri et al., 2022).

properties

IUPAC Name

5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-5-9(6(2)12-11-5)7-3-4-8(13)10-7/h7H,3-4H2,1-2H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPXZNHKOGHCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2CCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.